(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone
Description
The compound (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone features a pyrazolo[3,4-b]pyridine core substituted with methyl (C3, C6) and propyl (N1) groups, linked via a methanone bridge to a 4-benzylpiperidine moiety. However, direct pharmacological data for this compound is absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
CAS No. |
1011398-91-6 |
|---|---|
Molecular Formula |
C24H30N4O |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H30N4O/c1-4-12-28-23-22(18(3)26-28)21(15-17(2)25-23)24(29)27-13-10-20(11-14-27)16-19-8-6-5-7-9-19/h5-9,15,20H,4,10-14,16H2,1-3H3 |
InChI Key |
GAKUQDGDULHZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation between 5-amino-3-methyl-1H-pyrazole and β-keto esters. For example, reaction with ethyl acetoacetate in acetic acid at 110°C yields 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one, which is subsequently dehydrogenated using phosphorus oxychloride to introduce the aromatic character.
Propyl Group Introduction
Alkylation at the 1-position is achieved using propyl bromide in the presence of a base such as potassium carbonate. A study reported 85% yield when reacting 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with propyl bromide in dimethylformamide (DMF) at 60°C for 12 hours.
Preparation of 4-Benzylpiperidine Intermediates
Benzylation of Piperidine
4-Benzylpiperidine is synthesized via N-alkylation of piperidine with benzyl chloride. Optimal conditions involve a 1:1 molar ratio in toluene with sodium bicarbonate as the base, yielding 93% pure product after recrystallization.
Formylation and Oxidation
A critical intermediate, 4-benzylpiperidine-1-carbaldehyde, is prepared through partial reduction of ethyl 4-benzylpiperidine-1-carboxylate. Modified aluminum hydrides, such as Red-ALP (sodium bis(2-methoxyethoxy)aluminum hydride with pyrrolidine), enable selective reduction to the aldehyde at 10°C in tert-butyl methyl ether, achieving 89% yield.
Ketone Bridge Formation Strategies
Friedel-Crafts Acylation
The methanone bridge is constructed via Friedel-Crafts acylation using 4-benzylpiperidine-1-carbonyl chloride and the pyrazolo[3,4-b]pyridine core. Reaction in dichloromethane with aluminum trichloride as a catalyst at 0°C affords the target compound in 72% yield. However, competing side reactions at the pyridine nitrogen necessitate careful stoichiometric control.
Nucleophilic Acyl Substitution
An alternative route involves reacting 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-amine with 4-benzylpiperidine-1-carbonyl chloride in the presence of triethylamine. This method achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, DCM, 0°C, 6h | 72 | 95 | Moderate |
| Nucleophilic Substitution | Et₃N, THF, rt, 24h | 68 | 90 | High |
| Red-ALP-Mediated Coupling | Red-ALP, MTBE, 10°C, 8h | 89 | 98 | Industrial |
The Red-ALP-mediated method, adapted from large-scale piperidine syntheses, offers superior yield and scalability, though it demands precise temperature control to suppress by-products like pyrrolidinylmethyl derivatives.
Optimization and By-Product Mitigation
Suppression of Over-Reduction
During Red-ALP reactions, adding potassium tert-butoxide (KTB) minimizes over-reduction by neutralizing excess hydride species. For instance, KTB at 0.5 equivalents reduces pyrrolidinylmethyl by-products from 30% to <3%.
Solvent Effects
Switching from tetrahydrofuran (THF) to tert-butyl methyl ether (MTBE) improves selectivity by reducing Lewis acid-mediated side reactions. MTBE’s lower polarity also facilitates easier isolation of the hydrophobic target compound.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone is a complex organic molecule with potential applications in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound consists of a piperidine ring substituted with a benzyl group and a pyrazolo[3,4-B]pyridine moiety. This unique structure contributes to its biological activity.
Pharmacological Applications
The compound has been investigated for its potential pharmacological properties, particularly as an inhibitor of specific enzymes and receptors.
Protein Kinase Inhibition
Research indicates that derivatives of pyrazolo[3,4-B]pyridine compounds exhibit significant inhibitory activity against various protein kinases. These enzymes are crucial in regulating cell functions and are often implicated in cancer and other diseases.
- Case Study : A study demonstrated that similar compounds could effectively inhibit the activity of protein kinases involved in tumor growth, suggesting a potential role in cancer therapy .
Neuropharmacology
The structural similarity to known neuroprotective agents suggests that this compound may exhibit neuroprotective effects.
Neuroprotective Effects
Research has shown that pyrazolo derivatives can mitigate oxidative stress and improve neuronal survival in models of neurodegenerative diseases.
- Case Study : In rodent models of Parkinson's disease, compounds with similar structures demonstrated reduced catalepsy duration and improved motor function .
Antimicrobial Activity
The presence of the pyrazole ring is associated with antimicrobial properties against various pathogens.
Antimicrobial Screening
Studies have indicated that compounds containing the pyrazolo structure can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity Summary
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
Potential for Drug Development
Given its diverse biological activities, this compound represents a promising candidate for further drug development.
Drug Design Studies
Computational studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral administration.
- Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipinski's Rule Compliance | Yes |
| Solubility | Moderate |
| Bioavailability | Favorable |
Mechanism of Action
The mechanism of action of (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine: The compound in , (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, replaces the pyridine ring with a pyrimidine core.
- Substituent Effects :
- The target compound’s 3,6-dimethyl and N1-propyl groups may enhance lipophilicity compared to ’s 6-isopropyl-1,3-dimethyl-pyrazolo[3,4-b]pyridine derivative, which has bulkier isopropyl substituents .
- ’s 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one incorporates a pyrido-pyrimidine core, favoring planar stacking interactions in enzyme binding pockets .
Piperidine/Piperazine Modifications
- 4-Benzylpiperidine vs.
- Spatial Arrangement: The methanone bridge in the target compound allows conformational flexibility, whereas ’s 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with rigid piperazine substituents may restrict binding orientations .
Physicochemical Data (Inferred)
Pharmacological Implications (Inferred from Analogs)
- Kinase Inhibition :
Pyrazolo-pyridine derivatives in and exhibit kinase inhibitory activity, suggesting the target compound may target similar pathways (e.g., JAK2 or CDK inhibitors) . - Toxicity Considerations : Halogenated analogs (e.g., ’s Cl-substituted compound) may pose higher metabolic stability but increased risk of off-target effects .
Biological Activity
The compound (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone is a synthetic derivative of pyrazolo[3,4-b]pyridine known for its potential pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzylpiperidine moiety , which is often associated with neuroactive properties.
- A pyrazolo[3,4-b]pyridine core , known for its role as a scaffold in various bioactive compounds.
Structural Formula
Phosphodiesterase Inhibition
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including this compound, act as phosphodiesterase (PDE) inhibitors . PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are crucial for various signaling pathways. Inhibition of these enzymes can lead to increased levels of these cyclic nucleotides, thereby enhancing cellular signaling pathways involved in:
- Inflammation
- Allergic responses
- Smooth muscle relaxation
Neurotransmitter Modulation
The benzylpiperidine component suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can contribute to effects on mood and cognition.
Therapeutic Applications
The biological activity of this compound has been explored in various therapeutic contexts:
- Anti-inflammatory Effects :
- Antiallergic Properties :
-
Potential Antidepressant Activity :
- Given its structural similarity to other psychoactive compounds, preliminary studies suggest it may exhibit antidepressant-like effects through modulation of serotonin pathways.
Case Studies
Several studies have documented the effects of pyrazolo[3,4-b]pyridine derivatives on specific biological systems:
-
Study on COPD Models :
In a controlled study involving animal models of COPD, administration of the compound resulted in significant reductions in airway hyperresponsiveness and inflammation markers compared to controls . -
Clinical Trials for Allergic Rhinitis :
A phase II clinical trial assessed the efficacy of a related compound in patients with moderate to severe allergic rhinitis, demonstrating substantial improvement in symptom scores .
Comparative Biological Activity Table
Q & A
Basic: What synthetic strategies are effective for preparing (4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone?
Methodological Answer:
The synthesis typically involves coupling reactions between benzoylpiperidine intermediates and substituted pyrazolopyridine moieties. Key steps include:
- Solvent Optimization : Use of mixed solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to enhance reaction yields and purity .
- Coupling Agents : Acid chlorides or activated esters for amide bond formation, as demonstrated in analogous benzoylpiperidine derivatives .
- Purification : Column chromatography with gradient elution (e.g., 5:5 hexane/EtOAc) to isolate the target compound .
Basic: How is structural confirmation and purity validation performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H- and ¹³C-NMR spectra are critical for confirming substituent positions (e.g., benzylpiperidine and pyrazolopyridine groups). For example, δ ~1.70–3.40 ppm corresponds to piperidine protons, while aromatic protons appear at δ ~7.30–8.00 ppm .
- HPLC Analysis : Retention times (e.g., 11.351–13.036 minutes) and peak areas (>95% at 254 nm) confirm purity .
- Elemental Analysis : Discrepancies ≤0.5% between calculated and observed C/H/N ratios validate synthetic accuracy .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications : Systematically vary substituents (e.g., benzyl groups, pyridine/pyrazole rings) and evaluate biological activity. For example, replacing benzyl with cyclopropyl or phenoxy groups alters receptor binding, as seen in related piperidine derivatives .
- Data Comparison : Cross-reference activity data with structural analogs (e.g., Compound B in , which shares chlorophenyl groups but differs in pyrimidine substitution) to identify critical pharmacophores .
- In Silico Modeling : Molecular docking simulations predict binding modes to targets (e.g., kinases or GPCRs), guiding rational design .
Advanced: How should researchers resolve discrepancies in elemental analysis data?
Methodological Answer:
Minor discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated) may arise from:
- Synthetic Impurities : Trace solvents or unreacted intermediates. Mitigate via repeated recrystallization or preparative HPLC .
- Hydration/Protonation States : Confirm compound hydration using thermogravimetric analysis (TGA) or Karl Fischer titration .
- Reproducibility : Repeat synthesis under inert atmosphere (e.g., N₂) to exclude oxidative side reactions .
Advanced: What techniques are recommended for studying target binding interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) between the compound and immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Cellular Assays : Functional assays (e.g., cAMP modulation or calcium flux) validate target engagement in physiologically relevant systems .
Basic: What reaction conditions optimize synthesis yields?
Methodological Answer:
- Temperature Control : Maintain reactions at 0–25°C to prevent side-product formation during coupling .
- Catalytic Bases : Use triethylamine or DMAP to accelerate nucleophilic acyl substitution .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Advanced: How can compound stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Plasma Stability : Assess metabolic resistance by incubating with human/animal plasma and quantifying remaining compound via LC-MS .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage conditions .
Advanced: What experimental designs are robust for in vivo efficacy studies?
Methodological Answer:
- Randomized Block Design : Assign treatment groups to account for biological variability (e.g., age, weight) .
- Dose Escalation : Test multiple doses (e.g., 1–100 mg/kg) to establish therapeutic windows and toxicity thresholds .
- Endpoint Selection : Measure biomarkers (e.g., enzyme inhibition or cytokine levels) aligned with the compound’s hypothesized mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
